Cas no 2137561-38-5 (3-methyl-1-3-(pyrrolidin-1-yl)propyl-1H-pyrazol-4-amine)

3-methyl-1-3-(pyrrolidin-1-yl)propyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 3-methyl-1-3-(pyrrolidin-1-yl)propyl-1H-pyrazol-4-amine
- SCHEMBL22648375
- EN300-1110640
- 3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine
- 2137561-38-5
-
- インチ: 1S/C11H20N4/c1-10-11(12)9-15(13-10)8-4-7-14-5-2-3-6-14/h9H,2-8,12H2,1H3
- InChIKey: JGUCFJTYCFNVLT-UHFFFAOYSA-N
- ほほえんだ: N1(CCCN2C=C(C(C)=N2)N)CCCC1
計算された属性
- せいみつぶんしりょう: 208.16879665g/mol
- どういたいしつりょう: 208.16879665g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 47.1Ų
3-methyl-1-3-(pyrrolidin-1-yl)propyl-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1110640-0.05g |
3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine |
2137561-38-5 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1110640-2.5g |
3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine |
2137561-38-5 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1110640-10g |
3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine |
2137561-38-5 | 95% | 10g |
$4236.0 | 2023-10-27 | |
Enamine | EN300-1110640-1g |
3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine |
2137561-38-5 | 95% | 1g |
$986.0 | 2023-10-27 | |
Enamine | EN300-1110640-0.5g |
3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine |
2137561-38-5 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
Enamine | EN300-1110640-1.0g |
3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine |
2137561-38-5 | 1g |
$1299.0 | 2023-05-24 | ||
Enamine | EN300-1110640-5.0g |
3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine |
2137561-38-5 | 5g |
$3770.0 | 2023-05-24 | ||
Enamine | EN300-1110640-5g |
3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine |
2137561-38-5 | 95% | 5g |
$2858.0 | 2023-10-27 | |
Enamine | EN300-1110640-10.0g |
3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine |
2137561-38-5 | 10g |
$5590.0 | 2023-05-24 | ||
Enamine | EN300-1110640-0.1g |
3-methyl-1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-4-amine |
2137561-38-5 | 95% | 0.1g |
$867.0 | 2023-10-27 |
3-methyl-1-3-(pyrrolidin-1-yl)propyl-1H-pyrazol-4-amine 関連文献
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
3-methyl-1-3-(pyrrolidin-1-yl)propyl-1H-pyrazol-4-amineに関する追加情報
Introduction to 3-methyl-1-3-(pyrrolidin-1-yl)propyl-1H-pyrazol-4-amine (CAS No. 2137561-38-5)
3-methyl-1-3-(pyrrolidin-1-yl)propyl-1H-pyrazol-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2137561-38-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine features a pyrazole core substituted with a methyl group at the 3-position, an N-substituted propyl chain linked to a pyrrolidine ring, and an amine functional group at the 4-position of the pyrazole ring. The unique structural arrangement of this molecule imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and development.
The compound’s molecular structure combines elements that are commonly explored in the design of bioactive molecules. The pyrazole moiety is well-documented for its role in various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of a pyrrolidin-1-yl substituent enhances the compound’s solubility and bioavailability, which are critical factors in drug formulation. Additionally, the N-substituted propyl chain may contribute to receptor binding affinity and metabolic stability, making this compound a promising candidate for further investigation.
In recent years, there has been growing interest in developing novel small molecules that modulate biological pathways associated with neurological disorders. The structural features of 3-methyl-1-3-(pyrrolidin-1-yl)propyl-1H-pyrazol-4-amine suggest potential applications in this area. Specifically, the pyrazole ring has been extensively studied for its ability to interact with enzymes and receptors involved in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Preliminary studies indicate that derivatives of this class may exhibit neuroprotective effects by inhibiting oxidative stress and modulating neurotransmitter systems.
Moreover, the 3-methyl substitution at the pyrazole ring introduces steric hindrance that can fine-tune binding interactions with target proteins. This modification is often employed in medicinal chemistry to optimize pharmacokinetic profiles, including blood-brain barrier penetration and metabolic clearance. The combination of these structural elements makes 3-methyl-1-3-(pyrrolidin-1-yl)propyl-1H-pyrazol-4-amine a versatile scaffold for designing molecules with enhanced therapeutic potential.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-methyl-1-3-(pyrrolidin-1-yl)propyl-1H-pyrazol-4-amine for biological activity. Molecular docking simulations have revealed that this compound may interact with various protein targets, including kinases and transcription factors implicated in cancer progression. These findings align with emerging research suggesting that pyrazole derivatives can disrupt aberrant signaling pathways in tumor cells.
The pyrrolidine ring in 3-methyl-1-(pyrrolidin-l -yl)propyl-l H-pyrazol -4 -amine also contributes to its potential as a pharmacophore. Pyrrolidine derivatives are known for their role in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier efficiently. This property is particularly important for treating neurological conditions where intracerebral delivery is required. The amine functional group at the 4-position of the pyrazole ring further enhances its reactivity, allowing for further derivatization to explore new pharmacological profiles.
In conclusion, 3-methyl-l -3-(pyrrolidin-l -yl)propyl-l H-pyrazol -4 -amine (CAS No. 213756l -38 -5) represents a promising candidate for therapeutic intervention across multiple disease areas. Its unique structural features, combined with recent advancements in drug discovery technologies, position it as a valuable compound for further exploration. As research continues to uncover new biological targets and mechanisms, compounds like this one are likely to play an increasingly important role in developing next-generation pharmaceuticals.
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